molecular formula C10H12Cl2N2O B2359946 4-(2-Methyl-1,3-oxazol-4-yl)aniline dihydrochloride CAS No. 2060056-78-0

4-(2-Methyl-1,3-oxazol-4-yl)aniline dihydrochloride

Cat. No. B2359946
CAS RN: 2060056-78-0
M. Wt: 247.12
InChI Key: AFHWNXIWFHKGAN-UHFFFAOYSA-N
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Description

“4-(2-Methyl-1,3-oxazol-4-yl)aniline dihydrochloride” is a chemical compound . It is a derivative of oxazole, which is an important heterocyclic nucleus having a wide spectrum of biological activities .


Synthesis Analysis

A new method for obtaining 4-(2-methyl-1,3-oxazol-5-yl)benzenesulfonamide, an antiglaucomatous drug candidate oxazopt, was developed using a diazotization reaction . The synthesis involves the acylation of 2-amino-1-phenylethanone with acetyl chloride to form N-(2-oxo-2-phenylethyl) acetamide. The second stage is cyclodehydration of the compound in sulfuric acid which leads to the formation of 2-methyl-5-phenyloxazole .


Molecular Structure Analysis

Oxazoles are doubly unsaturated 5-membered rings having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between . The substitution pattern in oxazole derivatives plays a pivotal role in delineating the biological activities .


Chemical Reactions Analysis

The chemistry and biological study of heterocyclic compounds has been an interesting field for a long time . Oxazole derivatives have been used as intermediates for the synthesis of new chemical entities in medicinal chemistry .

Scientific Research Applications

Antiglaucomatous Drug Development

The compound has been identified as a promising drug candidate named oxazopt . It exhibits properties of an isoform-selective inhibitor of human carbonic anhydrase II, which is a target for the treatment of glaucoma. The inhibition constants for different isoforms of human carbonic anhydrase are as follows: Ki(hCA I) 96.3 µM, Ki(hCA II) 0.05 µM, Ki(hCA IX) 23.1 µM, and Ki(hCA XII) 8.5 µM .

Antibacterial Applications

4-(2-Methyl-1,3-oxazol-4-yl)aniline dihydrochloride has shown a combined potentiated effect of the antimicrobial action of carbapenems and aminoglycosides against antibiotic-resistant gram-positive bacteria such as Enterococcus faecium and Enterococcus faecalis, as well as gram-negative bacteria like Escherichia coli .

Antimonooxidase Activity

This compound has demonstrated antimonooxidase effects in vitro, which could be beneficial in developing treatments for diseases where monooxidase enzymes play a role .

Oncology Research

The inhibition of carbonic anhydrases by compounds like 4-(2-Methyl-1,3-oxazol-4-yl)aniline dihydrochloride is of interest in oncology research. Carbonic anhydrases are involved in tumor acidification, and their inhibition can disrupt tumor growth and metastasis .

Treatment of Epilepsy

The compound’s ability to inhibit carbonic anhydrases has implications for the treatment of epilepsy. Carbonic anhydrase inhibitors are used to manage seizures in certain types of epilepsy .

Anti-Infective Drug Development

The compound’s inhibition of carbonic anhydrases is also being explored for the development of modern anti-infective drugs. This is due to the role of carbonic anhydrases in various physiological processes that pathogens may exploit .

Mechanism of Action

Target of Action

Oxazole derivatives, which this compound is a part of, have been known to exhibit a wide spectrum of biological activities

Mode of Action

It is known that the compound acts as a bidentate ligand, coordinating through the nitrogen atom . The specific interactions with its targets and the resulting changes are yet to be determined.

Biochemical Pathways

Oxazole derivatives have been found to impact a variety of biological activities, suggesting that they may interact with multiple pathways

Result of Action

Oxazole derivatives have been associated with a range of biological activities, suggesting that this compound may have diverse molecular and cellular effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s activity. For instance, the compound is a stable solid at room temperature . .

properties

IUPAC Name

4-(2-methyl-1,3-oxazol-4-yl)aniline;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O.2ClH/c1-7-12-10(6-13-7)8-2-4-9(11)5-3-8;;/h2-6H,11H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFHWNXIWFHKGAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CO1)C2=CC=C(C=C2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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